Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt
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Overview
Description
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt typically involves the esterification of butanedioic acid with cyclohexanol and hexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Conducted in the presence of an acid catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid.
Neutralization: Achieved by adding sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with continuous monitoring and optimization of reaction parameters to ensure high yield and purity. The process may involve:
Batch reactors: for controlled esterification.
Continuous flow reactors: for sulfonation.
Neutralization tanks: for the final step.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Substitution: Conducted in the presence of nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Various substituted sulfonate esters.
Scientific Research Applications
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and hydrophobic regions of proteins, facilitating their interaction with aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Butanedioic acid, sulfo-, 1,4-dioctyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 4-cyclohexyl 1-hexyl ester, sodium salt is unique due to its specific ester groups, which confer distinct surfactant properties and solubility characteristics compared to other similar compounds. Its cyclohexyl and hexyl ester groups provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
67953-24-6 |
---|---|
Molecular Formula |
C16H27NaO7S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;4-cyclohexyloxy-1-hexoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H28O7S.Na/c1-2-3-4-8-11-22-16(18)14(24(19,20)21)12-15(17)23-13-9-6-5-7-10-13;/h13-14H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
OOTVWUBNRWWVAK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=O)C(CC(=O)OC1CCCCC1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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